2-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine
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Overview
Description
6-BROMO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(4-MORPHOLINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE is a complex organic compound that features a combination of brominated benzodioxole and triazine hydrazone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-1,3-BENZODIOXOLE-5-CARBALDEHYDE involves the bromination of 1,3-benzodioxole-5-carboxaldehyde . The bromination reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position.
The subsequent formation of the hydrazone derivative involves the reaction of the brominated benzodioxole with 4-morpholino-6-piperidino-1,3,5-triazine-2-hydrazine. This reaction is typically carried out in a suitable solvent such as ethanol or methanol, under reflux conditions to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: 6-Bromo-1,3-benzodioxole-5-carboxylic acid.
Reduction: 6-Bromo-1,3-benzodioxole-5-methanol.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
6-BROMO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(4-MORPHOLINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazine hydrazone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The brominated benzodioxole ring may also contribute to the compound’s biological activity by facilitating binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The uniqueness of 6-BROMO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(4-MORPHOLINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE lies in its combination of a brominated benzodioxole ring with a triazine hydrazone moiety. This structural combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H24BrN7O3 |
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Molecular Weight |
490.4 g/mol |
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H24BrN7O3/c21-15-11-17-16(30-13-31-17)10-14(15)12-22-26-18-23-19(27-4-2-1-3-5-27)25-20(24-18)28-6-8-29-9-7-28/h10-12H,1-9,13H2,(H,23,24,25,26)/b22-12+ |
InChI Key |
VXCPPZHXKBDRHY-WSDLNYQXSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC4=C(C=C3Br)OCO4)N5CCOCC5 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC4=C(C=C3Br)OCO4)N5CCOCC5 |
Origin of Product |
United States |
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